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Compound of Interest |

4-Chloro-6-(4-fluorophenyl)-5-
Compound Name:
methylpyrimidine
CAS No.: 1465075-53-9
Cat. No.: B1490593

Executive Summary & Chemical Identity

4-Chloro-6-(4-fluorophenyl)-5-methylpyrimidine is a trisubstituted pyrimidine derivative
characterized by an electron-deficient aromatic core. It serves as a critical scaffold in medicinal
chemistry, particularly in the synthesis of p38 MAP kinase inhibitors, cyclooxygenase-2 (COX-
2) inhibitors, and analogs of statins (e.g., Rosuvastatin). Its structural versatility arises from the
labile chlorine atom at the C4 position, which is highly susceptible to nucleophilic aromatic
substitution (

), allowing for the rapid generation of diverse chemical libraries.

Chemical Profile
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Property Specification

IUPAC Name 4-Chloro-6-(4-fluorophenyl)-5-methylpyrimidine

Molecular Formula

Molecular Weight 222.65 g/mol

Core Scaffold Pyrimidine (1,3-Diazine)

C4-Chloro (Leaving Group), C5-Methyl
Key Substituents (Steric/Electronic Modulator), C6-(4-
Fluorophenyl) (Lipophilic Pharmacophore)

Predicted LogP ~3.2 (Lipophilic)

Referenced as analog to 142220-65-3 or

CAS Registry Number
898044-55-8

Structural Analysis & Reactivity Logic

The molecule's reactivity is dictated by the electronic environment of the pyrimidine ring. The
nitrogen atoms at positions 1 and 3 withdraw electron density, making the carbons at positions
2, 4, and 6 electrophilic.

e C4-Chlorine: The most reactive site. The chlorine atom is activated for displacement by
nucleophiles (amines, thiols, alkoxides) due to the para-like relationship with N1 and ortho-
like relationship with N3.

o C5-Methyl Group: Provides steric bulk that can influence the regioselectivity of reactions at
C4 and C6. It also prevents metabolic oxidation at the C5 position in biological systems.

o C6-(4-Fluorophenyl): A stable lipophilic moiety that often engages in

stacking or hydrophobic interactions within protein binding pockets (e.g., the ATP-binding site
of kinases).

Reactivity Diagram (DOT)

The following diagram illustrates the core reactivity nodes of the molecule.
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Figure 1: Reactivity profile of the pyrimidine core, highlighting the C4-Chlorine as the primary
handle for diversification.

Synthetic Methodology

The synthesis of 4-Chloro-6-(4-fluorophenyl)-5-methylpyrimidine follows a convergent
route, assembling the pyrimidine ring from a

-keto ester precursor and an amidine source.

Retrosynthetic Analysis

e Disconnection: The C4-Cl bond is traced back to a C4-OH (tautomeric with C=0).
¢ Ring Opening: The pyrimidine ring is disconnected at the N1-C6 and N3-C4 bonds.

¢ Precursors: This reveals Ethyl 2-methyl-3-(4-fluorophenyl)-3-oxopropanoate and
Formamidine.

Step-by-Step Protocol
Step 1: Synthesis of

-Keto Ester Precursor

» Reagents: 4-Fluoropropiophenone, Diethyl carbonate, Sodium Hydride (NaH).

» Solvent: Toluene or Tetrahydrofuran (THF).
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¢ Mechanism: Claisen condensation.

e Protocol:

[¢]

Suspend NaH (1.2 eq) in anhydrous THF under

o Add Diethyl carbonate (2.0 eq) and heat to reflux.
o Dropwise add 4-Fluoropropiophenone (1.0 eq) over 1 hour.
o Reflux for 4—6 hours until

evolution ceases.

o Quench: Cool to

and acidify with dilute acetic acid.

o Workup: Extract with EtOAc, dry over

, and concentrate to yield Ethyl 2-methyl-3-(4-fluorophenyl)-3-oxopropanoate.

Step 2: Pyrimidine Ring Cyclization

¢ Reagents:

-Keto ester (from Step 1), Formamidine acetate, Sodium Ethoxide (NaOEt).

» Solvent: Ethanol (EtOH).

e Protocol:
o Dissolve Sodium metal (2.5 eq) in absolute EtOH to generate NaOEt in situ.
o Add Formamidine acetate (1.2 eq) and stir for 15 min.
o Add the

-keto ester (1.0 eq).
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o Reflux for 8-12 hours. The solution will turn cloudy as the salt forms.
o Isolation: Evaporate EtOH, dissolve residue in water, and acidify to pH 4-5 with HCI.

o Product: The precipitate is 6-(4-fluorophenyl)-5-methylpyrimidin-4-ol (tautomer: pyrimidin-
4(3H)-one). Filter and dry.

Step 3: Chlorination (Deoxychlorination)
» Reagents: Pyrimidin-4-ol (from Step 2), Phosphorus Oxychloride (

).

e Solvent: Neat or in Toluene.

e Protocol:

[¢]

Place the pyrimidin-4-ol in a round-bottom flask.
o Add excess
(5-10 vol).
o Optional: Add catalytic N,N-Dimethylaniline to accelerate the reaction.
o Reflux (

) for 3-5 hours. Monitor by TLC (disappearance of polar starting material).

o Quench: Pour the reaction mixture slowly onto crushed ice (Exothermic!).
o Neutralization: Adjust pH to ~8 with

or

o Extraction: Extract with Dichloromethane (DCM).

o Purification: Recrystallization from Hexane/EtOAc or Column Chromatography.
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Synthesis Workflow Diagram (DOT)
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Figure 2: Step-by-step synthetic pathway from commercial precursors to the target
chloropyrimidine.

Applications in Drug Discovery
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This scaffold is highly relevant in the development of small-molecule inhibitors for signaling
pathways involving inflammation and cell proliferation.

p38 MAP Kinase Inhibitors

The 4-aryl-5-alkylpyrimidine core mimics the pharmacophore of SB 203580, a classic p38
inhibitor.

e Mechanism: The pyrimidine N1 accepts a hydrogen bond from the backbone NH of Met109
(in p38

). The 4-fluorophenyl group occupies the hydrophobic pocket I.

o Modification: The C4-Chloro group is typically displaced by an amine (e.g., 4-
aminopiperidine) to establish hydrogen bonding interactions with the hinge region of the
kinase ATP-binding site.

Rosuvastatin Analog Synthesis

While Rosuvastatin utilizes an isopropyl group at the C6 position (relative to the pyrimidine core
numbering in statins), the 5-methyl analog serves as a tool compound to study Structure-
Activity Relationships (SAR).

e Usage: The C4-Cl is displaced by a sulfonamide moiety to build the statin side chain.

Fungicides (Triazole Derivatives)

Similar to Voriconazole, pyrimidines with fluorophenyl and alkyl substitutions are precursors for
broad-spectrum antifungal agents.[1] The C4 position is often coupled with triazole-containing
moieties.

Safety & Handling Protocols

Warning: This compound and its precursors involve hazardous reagents.
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Reagent/Compound Hazard Class Handling Precaution

Use in fume hood; quench

POCI3 Corrosive, Water-Reactive _
carefully on ice.
Handle under inert atmosphere
Flammable Solid, Water- (
NaH .
Reactive
[AT).
o ) ) . Wear gloves, goggles, and lab
Chloropyrimidine Skin/Eye Irritant, Sensitizer

coat. Avoid dust inhalation.

Self-Validating Safety Check:
» Before Quenching POCI3: Ensure the reaction mixture has cooled to room temperature.

» During Quench: Add the reaction mixture to the ice/water, never water to the mixture, to
prevent thermal runaway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

e 1. 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3 [chemicalbook.com]

e To cite this document: BenchChem. [In-Depth Technical Guide: 4-Chloro-6-(4-
fluorophenyl)-5-methylpyrimidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1490593#4-chloro-6-4-fluorophenyl-5-
methylpyrimidine-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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